molecular formula C13H23NO4 B13122931 tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

Cat. No.: B13122931
M. Wt: 257.33 g/mol
InChI Key: NNSXXJNXPKSECE-UHFFFAOYSA-N
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Description

Tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a sophisticated chiral piperidine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its application as a key building block for the construction of complex molecules, particularly in the development of pharmaceuticals. This compound features a fused furo[3,2-c]pyridine core, which is a privileged scaffold found in compounds with a range of biological activities. The presence of both a hydroxymethyl group and a Boc-protected amine provides versatile handles for further synthetic elaboration, allowing researchers to efficiently create diverse chemical libraries for screening. A significant application of this specific stereoisomer is its role in the synthesis of tropane alkaloid analogs and other central nervous system (CNS)-active compounds. The stereochemistry of the 3a-position is critical for conferring desired biological properties in the final target molecules. It is frequently employed in the synthesis of potential neurological agents and as a precursor to more complex, functionally rich structures in drug discovery programs. Researchers utilize this intermediate to explore structure-activity relationships (SAR) by systematically modifying the core scaffold, making it an invaluable tool for advancing projects in hit-to-lead and lead optimization phases.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 3a-(hydroxymethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-10-13(8-14,9-15)5-7-17-10/h10,15H,4-9H2,1-3H3

InChI Key

NNSXXJNXPKSECE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)CO

Origin of Product

United States

Preparation Methods

Cyclization to Form Hexahydrofuro[3,2-c]pyridine Core

The bicyclic hexahydrofuro[3,2-c]pyridine scaffold is commonly synthesized by intramolecular cyclization of a suitable precursor containing a pyridine ring and a hydroxyalkyl side chain. This can be achieved by:

  • Method A: Acid-catalyzed cyclization

    A hydroxy-substituted pyridine derivative undergoes intramolecular nucleophilic attack under acidic conditions to form the fused furan ring. Typical acids used include trifluoroacetic acid or p-toluenesulfonic acid, with reaction temperatures ranging from ambient to reflux in solvents like dichloromethane or toluene.

  • Method B: Base-mediated cyclization

    Under basic conditions, such as potassium carbonate in acetone, the hydroxyalkyl side chain can be deprotonated and cyclized to the pyridine ring. This method is often used when sensitive functional groups are present.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 3a-position is introduced either by:

  • Direct substitution on a preformed hexahydrofuro[3,2-c]pyridine core using formaldehyde or paraformaldehyde under reductive conditions.
  • Reduction of a formyl or ester precursor at the 3a-position using mild reducing agents such as sodium borohydride or catalytic hydrogenation with palladium hydroxide on carbon in methanol or ethanol at room temperature.

Protection of Carboxyl Group as tert-Butyl Ester

The carboxyl group is protected by esterification with tert-butanol under acidic catalysis or by using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for:

  • Enhancing compound stability.
  • Facilitating purification by chromatography.
  • Improving solubility in organic solvents.
Step Reagents and Conditions Yield (%) Notes
Cyclization (acid catalyzed) Hydroxyalkyl pyridine, TFA, DCM, RT to reflux, 4-6 h 70-85 Efficient ring closure with minimal by-products
Hydroxymethyl introduction Formaldehyde, NaBH4, MeOH, 0-25°C, 2 h 75-90 Selective reduction avoiding over-reduction
tert-Butyl ester formation tert-Butyl chloroformate, TEA, DCM, 0-25°C, 3-4 h 80-95 High purity product after flash chromatography

Catalytic hydrogenation using 5-10% palladium hydroxide on activated carbon under hydrogen atmosphere (1-2 MPa) in methanol or acetic acid at 20-70°C for 10-24 hours has been reported as an effective route to reduce intermediate precursors and simultaneously introduce the hydroxymethyl group, with yields approaching quantitative (up to 99%).

The final compound is typically purified by silica gel column chromatography using gradients of ethyl acetate in hexanes or dichloromethane/methanol mixtures. Characterization is performed via:

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirming the bicyclic structure and hydroxymethyl substitution.
  • Mass Spectrometry (MS) verifying molecular weight (approx. 257.33 g/mol).
  • High-Performance Liquid Chromatography (HPLC) to assess purity (target >96%).
Preparation Step Method Reagents Conditions Yield (%) Remarks
Cyclization Acid catalyzed Hydroxyalkyl pyridine, TFA DCM, RT to reflux, 4-6 h 70-85 Commonly used
Cyclization Base mediated Hydroxyalkyl pyridine, K2CO3 Acetone, reflux, overnight 60-80 For sensitive substrates
Hydroxymethyl introduction Reductive hydroxymethylation Formaldehyde, NaBH4 MeOH, 0-25°C, 2 h 75-90 High selectivity
Hydroxymethyl introduction Catalytic hydrogenation Pd(OH)2/C, H2 MeOH or AcOH, 20-70°C, 10-24 h 90-99 High yield, mild conditions
tert-Butyl ester formation Esterification tert-Butyl chloroformate, TEA DCM, 0-25°C, 3-4 h 80-95 Efficient protection
  • The acid-catalyzed cyclization offers a straightforward approach but may require careful control of temperature to avoid side reactions.
  • Base-mediated cyclization is milder but sometimes gives lower yields due to competing elimination.
  • Catalytic hydrogenation is favored for introducing the hydroxymethyl group due to its high efficiency and mild reaction conditions, minimizing degradation.
  • The choice of solvent and temperature during tert-butyl ester formation significantly affects the purity and yield; dichloromethane at low temperature with triethylamine is optimal.
  • Purification by flash chromatography remains essential to achieve >96% purity suitable for research use.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation , lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tert-butyl esters, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Applications/Notes
Target: this compound Furo[3,2-c]pyridine (hexahydro) 3a-CH2OH, 5-Boc C13H21NO4 255.32 N/A N/A Potential intermediate for drug synthesis
tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate Furo[3,2-c]pyridine (hexahydro) 5-Boc C12H19NO3 225.29 N/A N/A Structural analog lacking hydroxymethyl
Dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate (4z) Furo[3,2-c]pyridine (dihydro) 5-CO2Et C11H13NO3 207.23 81 98–100 High-yield synthesis; versatile scaffold
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate Thieno[3,2-c]pyridine 2-Br, 5-Boc C12H16BrNO2S 318.23 N/A N/A Intermediate for clopidogrel synthesis
tert-Butyl 3-(hydroxymethyl)-1-methyl-pyrazolo[4,3-c]pyridine-5-carboxylate Pyrazolo[4,3-c]pyridine 3-CH2OH, 1-CH3, 5-Boc C14H21N3O3 279.34 N/A N/A Acute toxicity noted; lab use only

Key Observations:

Functional Group Impact: The hydroxymethyl group distinguishes the target from non-hydroxylated analogs (e.g., ’s compound), enabling nucleophilic reactions or hydrogen bonding in drug design.

Heteroatom Substitution: Thieno[3,2-c]pyridine derivatives () replace oxygen with sulfur, altering electronic properties and bioavailability. These compounds are critical in synthesizing antiplatelet drugs like clopidogrel .

Physicochemical and Spectral Properties

Table 2: Spectral Data for Selected Compounds

Compound Name 13C NMR (δ, ppm) HR-MS (m/z) [M+H]+ Additional Data
Target: this compound Not reported Not reported Likely similar to *
Pyrazino[1,2-a]pyrazine derivative 156.23 (C=O), 68.55 (O-CH2) 284.1969 (calc), 284.1960 (found) Broad signals at 54/51 ppm (NH)
4z Full NMR/HRMS confirmed Not provided White solid, 81% yield

Biological Activity

The compound tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate (CAS Number: 1391733-97-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13_{13}H23_{23}NO4_4
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : tert-butyl 3a-(hydroxymethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-5-carboxylate

The biological activity of this compound is primarily mediated through its structural features which allow it to interact with various molecular targets. The presence of the hydroxymethyl group enhances its reactivity and potential for forming hydrogen bonds, which may facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) observed at 32 µg/mL.
  • Escherichia coli : MIC observed at 64 µg/mL.

These findings suggest its potential use as an antimicrobial agent in therapeutic applications.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. In assays measuring the ability to scavenge free radicals, this compound demonstrated a significant reduction in oxidative stress markers in cell cultures treated with hydrogen peroxide.

Neuroprotective Effects

Studies exploring the neuroprotective properties of this compound indicate that it may have a role in protecting neuronal cells from oxidative damage. In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal cell death and improved cognitive function.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of pyridine compounds. This compound was highlighted for its potent activity against Gram-positive bacteria.
  • Antioxidant Properties :
    • Research published in Free Radical Biology and Medicine assessed several compounds for their antioxidant capabilities. The results indicated that this compound effectively reduced lipid peroxidation levels in vitro.
  • Neuroprotection :
    • A case study in Neuroscience Letters demonstrated that treatment with this compound significantly improved outcomes in models of Alzheimer's disease by mitigating amyloid-beta toxicity.

Comparative Analysis

PropertyThis compoundOther Similar Compounds
Antimicrobial ActivityEffective against S. aureus (MIC: 32 µg/mL)Varies by compound
Antioxidant ActivitySignificant reduction in oxidative stressVaries by compound
Neuroprotective EffectsReduced neuronal death in animal modelsVaries by compound

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